![molecular formula C10H13N3O B2709474 1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine CAS No. 2567501-96-4](/img/structure/B2709474.png)
1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine
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Description
The compound appears to contain a benzoxadiazolyl group, which is a type of aromatic heterocycle . This group is often found in various pharmaceuticals and dyes due to its ability to participate in various chemical reactions .
Molecular Structure Analysis
The benzoxadiazolyl group in the compound indicates the presence of a benzene ring (a six-membered ring with alternating double bonds), an oxygen atom, and two nitrogen atoms . The exact structure would depend on the positions of these atoms in the ring .Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine” are not available, compounds with a benzoxadiazolyl group can undergo various reactions. These include electrophilic substitution reactions typical of aromatic compounds, as well as reactions at the heteroatoms .Scientific Research Applications
Mitochondria-Targeted Fluorescent Probes : A study developed a mitochondria-targeting hydrogen sulfide probe based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole amine, which exhibited excellent properties like fluorescence enhancement, low detection limit, low cytotoxicity, and good selectivity (Pak et al., 2016).
Antifungal Evaluation of Oxadiazole Derivatives : A study involved the synthesis of oxadiazole derivatives with antifungal activity against several human pathogenic fungal strains. Molecular docking studies also indicated the potential of these derivatives as antifungal agents (Nimbalkar et al., 2016).
Electrochemical Amination of Benzoxazoles : Research demonstrated an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, simplifying the workup and reducing waste (Gao et al., 2014).
Synthesis and Bioactivity of Benzimidazole Derivatives : This research synthesized benzimidazole derivatives with significant antibacterial and cytotoxic activities, suggesting their potential in medical applications (Noolvi et al., 2014).
Antimicrobial and Antioxidant Activities of Oxadiazole Compounds : A study on 1,3,4-thiadiazole derivatives found them to possess significant DNA protective ability and antimicrobial activity, highlighting their potential in pharmacology (Gür et al., 2020).
Synthesis of Novel Oxadiazole Derivatives : Research described an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative method for the synthesis of these compounds (Ramazani & Rezaei, 2010).
Synthesis of Triazole Derivatives with Antimicrobial Activities : This study synthesized 1,2,4-triazole derivatives, which showed promising antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Precolumn Fluorescence Tagging for Carboxylic Acids : A method using 2,1,3-benzoxadiazole amine reagents for the fluorescence tagging of carboxylic acids was developed, improving the detection in high-performance liquid chromatography (Toyo’oka et al., 1991).
Synthesis of Pyrazole Derivatives with Antitumor Activities : This research focused on synthesizing pyrazole derivatives with significant antitumor activities, enhancing the understanding of their mechanism and potential therapeutic applications (Titi et al., 2020).
Synthesis of Benzoxazine Monomers and Oligomers : A study on the synthesis of benzoxazine monomers and oligomers through 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine intermediates, contributing to materials science (Brunovska et al., 1999).
properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)-N-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11-2)5-8-3-4-9-10(6-8)13-14-12-9/h3-4,6-7,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMJKZIZSBANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=NON=C2C=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2567501-96-4 |
Source
|
Record name | [1-(2,1,3-benzoxadiazol-5-yl)propan-2-yl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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